4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
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Description
4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as an analgesic agent. This compound was first synthesized by Abbott Laboratories in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds using related cyano and dimethylamino-containing precursors. These studies highlight methodologies for generating complex heterocycles, which are crucial in medicinal chemistry and material science. For example, the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one shows the utility of related cyano compounds in creating novel heterocyclic frameworks, which could have implications for the development of new pharmaceuticals or materials (Baheti, Kapratwar, & Kuberkar, 2002).
Antitumor and Antioxidant Activities
Some derivatives of related compounds have been investigated for their antitumor and antioxidant activities. This research suggests potential applications in developing new therapeutic agents. The synthesis and evaluation of benzothiophenes for antitumor and antioxidant activities indicate the potential of cyanoacetamide derivatives in medicinal chemistry, offering pathways for the design of compounds with desirable biological properties (Bialy & Gouda, 2011).
Reactions with Nitrogen Nucleophiles
Studies on the reactions of related compounds with nitrogen nucleophiles provide insights into synthetic strategies for modifying heterocyclic systems. This research can inform the design of novel compounds with specific functionalities for use in various scientific applications, including drug synthesis and material science. For instance, the behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards nitrogen nucleophiles reveals mechanisms for forming isoxazole, pyrazole, and pyrimidine derivatives, expanding the toolkit for synthesizing nitrogen-containing heterocycles (Bondock, Tarhoni, & Fadda, 2011).
Multisignaling Detection of Cyanide Anions
Research on the use of iridium(III) complexes for the multisignaling detection of cyanide anions showcases the potential application of related compounds in analytical chemistry. This work suggests that derivatives of "4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide" could be explored for environmental monitoring or as sensors in detecting hazardous substances (Lou, Chen, Bian, & Huang, 2010).
properties
IUPAC Name |
4-cyano-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)16(15-5-4-10-21(15)3)12-19-17(22)14-8-6-13(11-18)7-9-14/h4-10,16H,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIGOCLUZQENDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C#N)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide |
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